molecular formula C14H13NO2S B2917196 2-(1,3-Benzoxazol-2-ylthio)cyclohex-1-ene-1-carbaldehyde CAS No. 885457-15-8

2-(1,3-Benzoxazol-2-ylthio)cyclohex-1-ene-1-carbaldehyde

Cat. No. B2917196
CAS RN: 885457-15-8
M. Wt: 259.32
InChI Key: LUKPJXMBISIERV-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylthio)cyclohex-1-ene-1-carbaldehyde is a specialty product used for proteomics research . It has a molecular formula of C14H13NO2S and a molecular weight of 259.32 .

Scientific Research Applications

Synthesis and Chemical Transformations

The preparation and application of benzoheterocyclic carbaldehydes, including derivatives similar to 2-(1,3-Benzoxazol-2-ylthio)cyclohex-1-ene-1-carbaldehyde, have been detailed in research focusing on synthetic methodologies. Luzzio and Wlodarczyk (2009) describe a process starting from methyl-substituted 2-aminobenzoheterocycles, leading to the synthesis of various benzoheterocyclic carbaldehydes through a series of chemical transformations including protection, halogenation, and aldehyde formation (Luzzio & Wlodarczyk, 2009).

Catalytic Asymmetric Synthesis

Another study by Wipf and Wang (2002) discusses the use of 1,3-azole derivatives, which share structural features with the compound of interest, as ligands for catalytic asymmetric synthesis. The research highlights the efficiency of these compounds in metal-mediated reactions, demonstrating their utility in producing chiral molecules with high enantiomeric excess (Wipf & Wang, 2002).

Cytotoxic Evaluation

Mahdavi et al. (2016) explored the synthesis of novel compounds starting from cyclohexanone, which led to derivatives with potential cytotoxic activities against cancer cells. Although the study does not directly mention this compound, the synthetic route and the evaluation of cytotoxic properties provide insights into the broader applicability of such compounds in medicinal chemistry research (Mahdavi et al., 2016).

Chemical Stability and In Vitro Cytotoxic Properties

Korcz et al. (2018) prepared a series of quinoline-3-carbaldehyde hydrazones with varying moieties, including 1,2,4-triazole and benzotriazole rings, and assessed their chemical stability and cytotoxicity against human tumor cell lines. This research indicates the potential of structurally related compounds for developing new anticancer agents (Korcz et al., 2018).

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)cyclohexene-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c16-9-10-5-1-4-8-13(10)18-14-15-11-6-2-3-7-12(11)17-14/h2-3,6-7,9H,1,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKPJXMBISIERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C1)C=O)SC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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